Mibolerone, chemically known as 7α,17α-dimethyl-19-nortestosterone, is synthesized from steroid precursors. It was initially developed by the Upjohn Company and is marketed under various brand names. Mibolerone is classified as an anabolic steroid due to its ability to promote muscle growth and enhance athletic performance. Its structure is derived from testosterone, specifically modified to enhance its anabolic properties while minimizing androgenic effects.
The synthesis of mibolerone involves several key steps:
Mibolerone's molecular formula is . Its structure features a steroid backbone with specific modifications that enhance its binding affinity to androgen receptors. The presence of two methyl groups at positions 7α and 17α contributes significantly to its anabolic properties while reducing androgenic activity compared to testosterone .
Mibolerone undergoes various chemical reactions that can influence its biological activity:
These reactions are critical for understanding its pharmacokinetics and potential therapeutic effects.
The mechanism of action for mibolerone primarily involves its interaction with androgen receptors. Upon binding to these receptors, mibolerone initiates a series of intracellular signaling pathways that promote anabolic processes:
Mibolerone exhibits specific physical and chemical properties that are significant for its applications:
These properties are crucial for formulation development in pharmaceutical applications.
Mibolerone has several applications in both veterinary medicine and research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2